

Determining the 50% Effective Concentration (EC50) of (Rac)-Telinavir in TZM-bl Cells

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Compound of Interest		
Compound Name:	(Rac)-Telinavir	
Cat. No.:	B14150306	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Telinavir is the racemic mixture of Telinavir, a potent and selective inhibitor of the HIV protease enzyme.[1] This enzyme is critical for the lifecycle of the Human Immunodeficiency Virus (HIV), as it cleaves newly synthesized polyproteins into their functional viral protein components. Inhibition of HIV protease results in the production of immature, non-infectious viral particles. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of (Rac)-Telinavir in TZM-bl cells, a widely used reporter cell line in HIV research. Additionally, it outlines the protocol for determining the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a key parameter for evaluating the therapeutic potential of an antiviral compound.

The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 isolates.[2][3][4] These cells also contain integrated copies of the firefly luciferase and β -galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[2][3][5] Upon successful HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral replication and can be quantified to assess the antiviral activity of a compound.[2][5]



Data Presentation

The following table summarizes the key quantitative data obtained from the antiviral and cytotoxicity assays.

Compound	EC50 (nM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
(Rac)-Telinavir	43	>100	>2325
Control Drug (e.g., Indinavir)	50	>100	>2000

Note: The EC50 value for Telinavir is reported to be 43 nM (26 ng/mL).[1] The CC50 and SI values are hypothetical examples for illustrative purposes. A higher SI value is indicative of a more promising therapeutic window.[6][7][8]

Experimental Protocols Materials and Reagents

- TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
- (Rac)-Telinavir
- HIV-1 laboratory-adapted strain (e.g., NL4-3)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- DEAE-Dextran
- Luciferase Assay System (e.g., Promega Bright-Glo™)



- Cell Viability Assay Kit (e.g., Promega CellTiter-Glo® or MTT-based assay)
- 96-well flat-bottom tissue culture plates (white, opaque for luminescence; clear for cytotoxicity)
- CO2 incubator (37°C, 5% CO2)
- Luminometer
- Microplate reader (for cytotoxicity assay)

Cell Culture

- Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Antiviral Assay (EC50 Determination)

- Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 μ L of growth medium. Incubate for 24 hours.
- Compound Preparation: Prepare a series of 2-fold serial dilutions of (Rac)-Telinavir in growth medium. The final concentrations should typically range from sub-nanomolar to micromolar.
- Virus Preparation: Dilute the HIV-1 stock in growth medium containing DEAE-Dextran (final concentration of 20 μg/mL) to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
- Infection: Add 50 μL of the diluted compound to the appropriate wells, followed by 50 μL of the diluted virus. Include wells with virus only (virus control) and cells only (cell control).
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.



- Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells
 according to the manufacturer's protocol for the luciferase assay system. Measure the
 luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each drug concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
 - Plot the percentage of inhibition against the logarithm of the drug concentration.
 - Determine the EC50 value by non-linear regression analysis using a sigmoidal doseresponse curve (variable slope).[9][10]

Cytotoxicity Assay (CC50 Determination)

- Cell Seeding: Seed TZM-bl cells in a clear 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of growth medium. Incubate for 24 hours.
- Compound Treatment: Add 100 μL of serial dilutions of **(Rac)-Telinavir** in growth medium to the wells. Include wells with cells and medium only (untreated control).
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement: Assess cell viability using a suitable assay kit (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.[11][12][13]
- Data Analysis:
 - Calculate the percentage of cell viability for each drug concentration relative to the untreated control (100% viability).
 - Plot the percentage of viability against the logarithm of the drug concentration.
 - Determine the CC50 value by non-linear regression analysis.

Selectivity Index (SI) Calculation



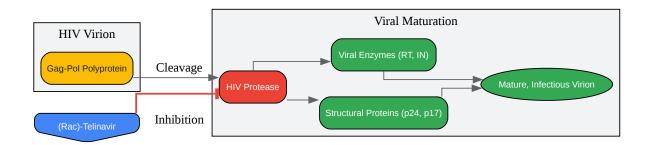
The selectivity index is calculated as the ratio of the CC50 to the EC50.[6][7]

SI = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.

Visualizations

Signaling Pathway: HIV Protease Inhibition

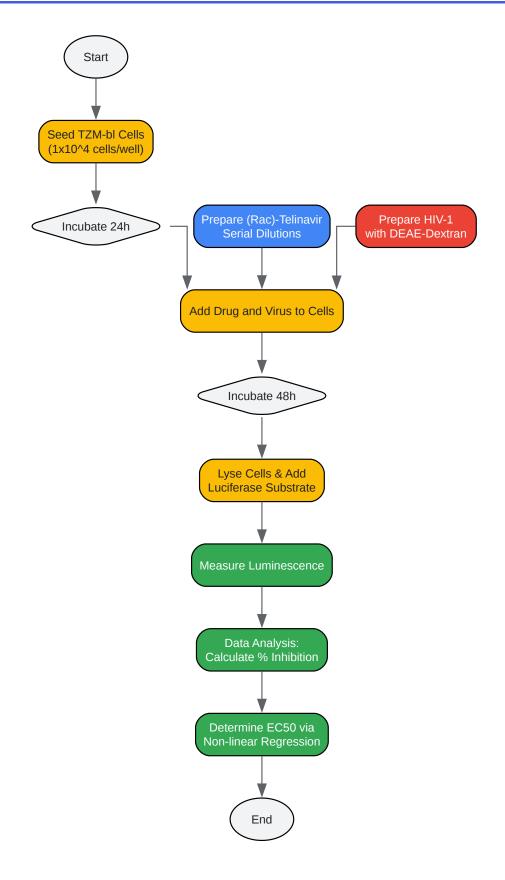


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Caption: Mechanism of action of (Rac)-Telinavir.

Experimental Workflow: EC50 Determination





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Caption: Workflow for EC50 determination.



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